4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide is an organic compound with the molecular formula C10H14N2O4S2 and a molecular weight of 290.36 g/mol . This compound is known for its applications in proteomics research and is characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable thienyl derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including antimicrobial activity and modulation of protein functions .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: A simpler analog with similar functional groups but lacking the thienyl moiety.
N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide: Similar structure but without the amino group.
Uniqueness
4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide is unique due to the presence of both the amino and thienyl groups, which confer distinct chemical and biological properties.
Biological Activity
4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both amino and thienyl groups, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14N2O4S2
- Molecular Weight : 290.36 g/mol
- CAS Number : 853574-42-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to bind to various enzymes and proteins, altering their activity and leading to significant biological effects such as antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that this compound can inhibit the growth of several bacterial strains. The compound's mechanism likely involves interference with folate synthesis pathways in bacteria.
Anti-inflammatory Effects
In experimental models, this compound has shown potential in reducing inflammation. For example, a study involving carrageenan-induced rat paw edema indicated that derivatives of benzenesulfonamide significantly decreased swelling, suggesting a role in modulating inflammatory responses .
Cardiovascular Effects
Another area of investigation is the compound's influence on cardiovascular health. In isolated rat heart models, it has been observed that certain sulfonamide derivatives can affect perfusion pressure and coronary resistance, indicating potential applications in treating cardiovascular diseases .
Case Studies and Experimental Findings
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These studies suggest favorable permeability characteristics through various cellular models .
Comparison with Related Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
Compound | Activity | Notes |
---|---|---|
4-Aminobenzenesulfonamide | Moderate antimicrobial | Lacks thienyl moiety; less potent. |
N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide | Similar structure; reduced efficacy | Absence of amino group limits biological interactions. |
Properties
IUPAC Name |
4-amino-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBJVZQUYGGPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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